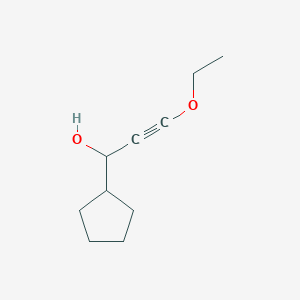

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol

Descripción general

Descripción

The compound “alpha-(2-Ethoxyethynyl)-cyclopentanemethanol” is an organic compound containing a cyclopentane ring, an ethoxyethynyl group, and a methanol group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered cyclopentane ring, with a methanol (hydroxyl) group and an ethoxyethynyl group attached. The exact structure would depend on the positions of these groups on the cyclopentane ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of the hydroxyl group suggests that it might be somewhat polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación

- Field : Polymer Science

- Application Summary : EOEMA can be copolymerized with dodecyl methacrylate (DDMA) or styrene (ST). The copolymerization reactivity ratios for EOEMA with DDMA or ST were estimated .

- Method : Polymerization was performed using tert-butyl peroxy-2-ethylhexanoate as an initiator, isothermally (70 °C) to low conversions (< 10 wt.%) in a wide range of copolymer compositions .

- Results : For the DDMA/EOEMA copolymerization, both monomers prefer to react with EOEMA, resulting in random copolymerization . For the ST/EOEMA copolymerization, reactivity ratios indicate a higher reactivity with the opposite monomer . The copolymer properties can be optimized for applications as polyelectrolytes, drug delivery systems, and multifunctional additives for improving the rheological properties of lubricating oils .

- Field : Polymer Science

- Application Summary : EOEMA can be copolymerized with methyl methacrylate (MMA) using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator .

- Method : The copolymerization was carried out in 1,4-dioxane solutions . The copolymer products were characterized by IR, 1H-NMR, and 13C-NMR spectroscopic techniques .

- Results : The reactivity ratios indicate the formation of random copolymers . The distribution of monomer sequence along the copolymer chain was calculated using a statistical method based on the reactivity ratios .

Copolymerization with Dodecyl Methacrylate or Styrene

Copolymerization with Methyl Methacrylate

Contact Lens Applications

- Field : Polymer Science

- Application Summary : EOEMA can be terpolymerized with styrene (St) and maleic anhydride (Ma) using benzoyl peroxide as the initiator .

- Method : The terpolymerization was carried out in acetone, which is a common solvent for the three monomers .

Terpolymerization with Styrene and Maleic Anhydride

Electrospinning for Hydrophilic Poly (2-hydroxyethyl methacrylate)

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclopentyl-3-ethoxyprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h9-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJBVSWZVNBTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#CC(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)

![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)

![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)

![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)